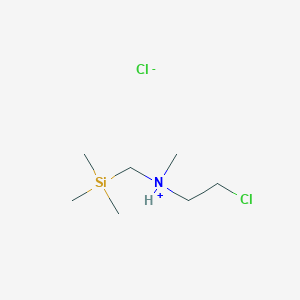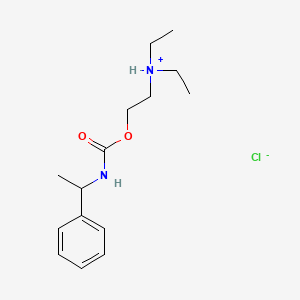![molecular formula C10H12N2O2S B13744647 [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an amino group, a methoxymethyl group, and a hydroxymethyl group attached to the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzothiazole and formaldehyde.
Reaction with Formaldehyde: The 2-aminobenzothiazole is reacted with formaldehyde in the presence of a suitable catalyst to introduce the methoxymethyl group at the 6-position of the benzothiazole ring.
Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a base to introduce the hydroxymethyl group at the 7-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxymethyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as quinones.
Reduction: Reduced derivatives such as primary amines or alcohols.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: can be compared with other benzothiazole derivatives:
Similar Compounds: Examples include 2-aminobenzothiazole, 6-methoxybenzothiazole, and 7-hydroxybenzothiazole.
Uniqueness: The presence of both methoxymethyl and hydroxymethyl groups at specific positions on the benzothiazole ring makes this compound unique. This structural uniqueness contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N2O2S |
|---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
[2-amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol |
InChI |
InChI=1S/C10H12N2O2S/c1-14-5-6-2-3-8-9(7(6)4-13)15-10(11)12-8/h2-3,13H,4-5H2,1H3,(H2,11,12) |
InChI Key |
WRSNTSJQZSLKLM-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C2=C(C=C1)N=C(S2)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)
![4-[(E)-(4-Aminophenyl)diazenyl]-2,5-dimethoxyaniline](/img/structure/B13744590.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)


![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)





